Cas no 2228558-57-2 (5-Bromo-1,3-thiazole-2-sulfonyl fluoride)
5-Bromo-1,3-thiazole-2-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2228558-57-2
- EN300-2003520
- 5-bromo-1,3-thiazole-2-sulfonyl fluoride
- 5-Bromo-1,3-thiazole-2-sulfonyl fluoride
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- Inchi: 1S/C3HBrFNO2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H
- InChI Key: HZBLELJVJWMGSH-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(S1)S(=O)(=O)F
Computed Properties
- Exact Mass: 244.86161g/mol
- Monoisotopic Mass: 244.86161g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83.6Ų
5-Bromo-1,3-thiazole-2-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2003520-1g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 1g |
$1429.0 | 2023-09-16 | |
| Enamine | EN300-2003520-5g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 5g |
$4143.0 | 2023-09-16 | |
| Enamine | EN300-2003520-10g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 10g |
$6144.0 | 2023-09-16 | |
| Enamine | EN300-2003520-0.05g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 0.05g |
$332.0 | 2023-09-16 | |
| Enamine | EN300-2003520-0.1g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 0.1g |
$497.0 | 2023-09-16 | |
| Enamine | EN300-2003520-0.25g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 0.25g |
$708.0 | 2023-09-16 | |
| Enamine | EN300-2003520-0.5g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 0.5g |
$1113.0 | 2023-09-16 | |
| Enamine | EN300-2003520-1.0g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 1g |
$1429.0 | 2023-05-31 | |
| Enamine | EN300-2003520-2.5g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 2.5g |
$2800.0 | 2023-09-16 | |
| Enamine | EN300-2003520-5.0g |
5-bromo-1,3-thiazole-2-sulfonyl fluoride |
2228558-57-2 | 95% | 5g |
$4143.0 | 2023-05-31 |
5-Bromo-1,3-thiazole-2-sulfonyl fluoride Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-Bromo-1,3-thiazole-2-sulfonyl fluoride
Introduction to 5-Bromo-1,3-thiazole-2-sulfonyl fluoride (CAS No: 2228558-57-2)
5-Bromo-1,3-thiazole-2-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2228558-57-2, belongs to the thiazole sulfonyl fluoride class, which is known for its versatile applications in the synthesis of bioactive molecules. The presence of both bromine and sulfonyl fluoride substituents makes this compound a valuable intermediate in the development of various therapeutic agents.
The thiazole core is a heterocyclic aromatic ring system that features sulfur and nitrogen atoms, making it inherently interesting from a chemical and biological perspective. Thiazole derivatives have been extensively studied for their potential pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of a sulfonyl fluoride group at the 2-position of the thiazole ring enhances the reactivity of the molecule, allowing for further functionalization through nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for constructing more complex drug candidates.
The bromo substituent at the 5-position of the thiazole ring adds another layer of reactivity, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds. The combination of these functional groups makes 5-Bromo-1,3-thiazole-2-sulfonyl fluoride a versatile building block for synthetic chemists working on drug discovery and development.
Recent advancements in synthetic methodologies have highlighted the importance of sulfonyl fluorides in medicinal chemistry. The sulfonyl fluoride group can be selectively converted into other functional moieties, such as sulfonamides or carboxylic acids, through various chemical transformations. This adaptability has been leveraged in the design of novel inhibitors targeting enzymes involved in disease pathways. For instance, studies have demonstrated that sulfonyl fluoride-containing compounds can act as potent inhibitors of kinases and other enzyme targets relevant to cancer therapy.
In the context of drug development, 5-Bromo-1,3-thiazole-2-sulfonyl fluoride has been utilized in the synthesis of small-molecule inhibitors that modulate protein-protein interactions. Thiazole derivatives have shown promise in disrupting aberrant signaling pathways associated with diseases such as cancer and inflammation. The bromine atom facilitates further derivatization via cross-coupling reactions, allowing chemists to introduce diverse aryl groups that can enhance binding affinity to biological targets. This flexibility has been exploited in high-throughput screening campaigns to identify lead compounds with improved pharmacokinetic profiles.
Moreover, the reactivity of the sulfonyl fluoride group has been harnessed in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. PROTACs represent a novel approach in drug discovery by leveraging E3 ligase-mediated degradation rather than traditional inhibition strategies. The incorporation of thiazole sulfonyl fluoride derivatives into PROTACs has shown promising results in preclinical studies, highlighting the compound's potential as a key component in next-generation therapeutic agents.
The synthesis of 5-Bromo-1,3-thiazole-2-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom at the 5-position followed by sulfonylation at the 2-position using appropriate sulfonylation agents such as chlorosulfonic acid or phosphorus pentasulfide. The final step involves fluorination to introduce the sulfonyl fluoride group, which can be achieved through nucleophilic aromatic substitution or direct fluorination techniques.
Recent research has also explored catalytic methods for introducing fluorine atoms into organic molecules, aiming to improve efficiency and selectivity in synthesis. Transition-metal-catalyzed fluorination reactions have gained traction as powerful tools for late-stage functionalization. In this context, 5-Bromo-1,3-thiazole-2-sulfonyl fluoride serves as an excellent substrate for exploring these catalytic approaches due to its reactive sulfonyl fluoride moiety and electron-deficient thiazole core.
The applications of 5-Bromo-1,3-thiazole-2-sulfonyl fluoride extend beyond pharmaceuticals into agrochemicals and material science. In agrochemistry, thiazole derivatives have been investigated for their potential as fungicides and herbicides due to their ability to disrupt essential biological processes in pathogens and weeds. The presence of both bromine and sulfonyl fluoride groups enhances the lipophilicity and bioavailability of these compounds, making them more effective when applied in agricultural settings.
In material science, thiazole-based compounds have been explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the thiazole ring allows for tunable electronic characteristics through strategic functionalization. Researchers have demonstrated that incorporating sulfonyl fluoride groups can modulate charge transport properties, making these compounds attractive candidates for optoelectronic applications.
The safety profile of 5-Bromo-1,3-thiazole-2-sulfonyl fluoride is another critical consideration in its application across various fields. While this compound is not classified as hazardous under standard conditions, appropriate handling procedures must be followed to ensure safe laboratory practices. Storage should be conducted in a cool, dry environment away from incompatible substances such as strong oxidizers or bases that could lead to decomposition or hazardous reactions.
In conclusion,5-Bromo-1,3-thiazole-2-sulfonyl fluoride (CAS No: 2228558-57-2) is a multifaceted compound with significant utility in pharmaceutical research due to its unique structural features and reactivity profile. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at treating various diseases. As synthetic methodologies continue to evolve,this compound will likely remain a valuable tool for chemists exploring new therapeutic avenues.
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